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molecular formula C10H12N2O B8392653 2-(Hydroxypropyl) aminobenzonitrile

2-(Hydroxypropyl) aminobenzonitrile

Cat. No. B8392653
M. Wt: 176.21 g/mol
InChI Key: ODBBLUCCQWJMGY-UHFFFAOYSA-N
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Patent
US06998489B2

Procedure details

The aromatic aldehyde which is used in the methods of the present invention can be prepared by any number of reaction schemes. For instance, the aromatic aldehyde can be formed from reacting an indole with ozone in an organic solvent followed by addition of at least one reducing agent to form a formyl aromatic aldehyde. The formyl aromatic aldehyde can be reacted with a base or acid in the presence of water and/or an organic solvent to yield the starting aromatic aldehyde. Alternatively, the aromatic aldehyde can be formed by starting with a benzonitrile which is reacted with a reactant that permits the attachment of desired substituents on the benzonitrile. For instance, fluorobenzonitrile can be reacted with 1-amino-2 propanol in the presence of an organic solvent to yield the desired 2-(hydroxypropyl) aminobenzonitrile. The benzonitrile can then be reacted with a hydrogen source and a catalyst to form the desired aromatic aldehyde.
[Compound]
Name
aromatic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].NCC([OH:14])C.[C:15](#[N:22])[C:16]1C=CC=C[CH:17]=1>>[OH:14][CH2:17][CH2:16][CH2:15][NH:22][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
aromatic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted with a reactant that

Outcomes

Product
Name
Type
product
Smiles
OCCCNC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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